molecular formula C7H11NO3 B13086858 2-Formamidohex-4-enoic acid

2-Formamidohex-4-enoic acid

Cat. No.: B13086858
M. Wt: 157.17 g/mol
InChI Key: QOFDCHZNQCAYCW-NSCUHMNNSA-N
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Description

2-Formamidohex-4-enoic acid is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is characterized by the presence of a formamido group attached to a hexenoic acid backbone, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 2-Formamidohex-4-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of hex-4-enoic acid with formamide under specific reaction conditions. Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

2-Formamidohex-4-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamido group to an amino group.

    Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Formamidohex-4-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Formamidohex-4-enoic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Formamidohex-4-enoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(E)-2-formamidohex-4-enoic acid

InChI

InChI=1S/C7H11NO3/c1-2-3-4-6(7(10)11)8-5-9/h2-3,5-6H,4H2,1H3,(H,8,9)(H,10,11)/b3-2+

InChI Key

QOFDCHZNQCAYCW-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC(C(=O)O)NC=O

Canonical SMILES

CC=CCC(C(=O)O)NC=O

Origin of Product

United States

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